molecular formula C9H7ClF3NO B2393654 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one CAS No. 400077-39-6

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one

Cat. No.: B2393654
CAS No.: 400077-39-6
M. Wt: 237.61
InChI Key: XREGOVGEGARKIK-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with propan-2-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-5(15)2-8-7(10)3-6(4-14-8)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREGOVGEGARKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400077-39-6
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one
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